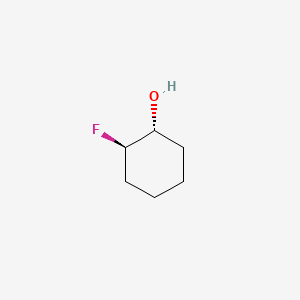

![molecular formula C12H16N2O B1313374 N'-[(1E)-2,2-dimethylpropylidene]benzohydrazide CAS No. 372960-11-7](/img/structure/B1313374.png)

N'-[(1E)-2,2-dimethylpropylidene]benzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

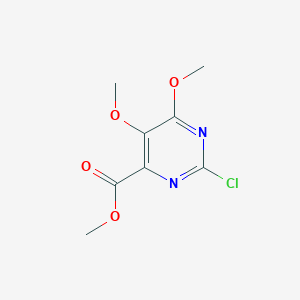

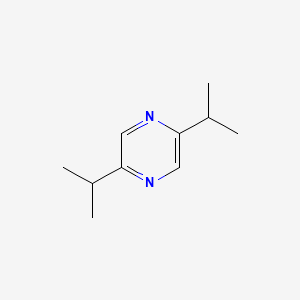

“N’-[(1E)-2,2-dimethylpropylidene]benzohydrazide”, also known as DBH, is a synthetic organic compound that belongs to the class of hydrazine derivatives. It has a molecular weight of 204.27 .

Molecular Structure Analysis

The molecular formula of “N’-[(1E)-2,2-dimethylpropylidene]benzohydrazide” is C12H16N2O . The InChI code is 1S/C12H16N2O/c1-12(2,3)9-13-14-11(15)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,15)/b13-9+ .Physical and Chemical Properties Analysis

“N’-[(1E)-2,2-dimethylpropylidene]benzohydrazide” is a yellow crystalline powder. It has a melting point of 156 - 159 .Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

N'-[(1E)-2,2-dimethylpropylidene]benzohydrazide derivatives, particularly N'-alkyl benzohydrazides, are integral in organic chemistry for various synthesis applications. An efficient method involving hydrazine insertion catalyzed by lipase has been developed for the synthesis of N'-alkyl benzohydrazides, showcasing high yields and substrate tolerance. This method underscores the potential for lipase-catalyzed synthesis in organic chemistry and expands the utility of these compounds (Yu et al., 2022).

Corrosion Inhibition

The hydrazone derivatives of benzohydrazides, including specific this compound compounds, have been studied as corrosion inhibitors, particularly for mild steel in acidic media. These inhibitors form a protective layer on the steel surface through chemical and physical interactions, displaying excellent performance in corrosion mitigation. Such findings not only demonstrate the inhibitors' efficacy but also contribute to the understanding of their interaction mechanisms with steel surfaces, which is valuable in developing novel approaches for corrosion protection (Lgaz et al., 2019) (Lgaz et al., 2020).

Antimicrobial Activities

Several this compound derivatives have been synthesized and analyzed for their antimicrobial properties. The compounds have demonstrated significant antibacterial and antifungal activities, highlighting their potential as effective antimicrobial materials (Manikandan et al., 2017) (El‐Gammal et al., 2021).

Structural Analysis and Characterization

The structural properties of various this compound compounds have been extensively studied using techniques like X-ray crystallography, revealing their molecular configurations and stability. These studies provide in-depth insights into the compounds' structures, which are crucial for understanding their reactivity and potential applications (Han, 2013) (Shundalau et al., 2016).

Novel Applications in Medicinal Chemistry

Research into this compound derivatives has expanded into medicinal chemistry, exploring their potential as anticancer, antimicrobial, and anti-inflammatory agents. The synthesis and characterization of these compounds have led to discoveries of their bioactive properties, contributing to the development of new therapeutic agents (Zayed et al., 2017) (Kumar et al., 2017).

Mecanismo De Acción

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N'-[(1E)-2,2-dimethylpropylidene]benzohydrazide involves the condensation of benzohydrazide with 2,2-dimethylpropanal in the presence of a suitable catalyst.", "Starting Materials": [ "Benzohydrazide", "2,2-dimethylpropanal", "Catalyst" ], "Reaction": [ "To a stirred solution of benzohydrazide in a suitable solvent, add a catalytic amount of the catalyst.", "Slowly add 2,2-dimethylpropanal to the reaction mixture with constant stirring.", "Heat the reaction mixture to reflux and continue stirring for several hours.", "Allow the reaction mixture to cool to room temperature and filter the resulting solid.", "Wash the solid with a suitable solvent and dry under vacuum to obtain the desired product." ] } | |

Número CAS |

372960-11-7 |

Fórmula molecular |

C12H16N2O |

Peso molecular |

204.27 g/mol |

Nombre IUPAC |

N-[(Z)-2,2-dimethylpropylideneamino]benzamide |

InChI |

InChI=1S/C12H16N2O/c1-12(2,3)9-13-14-11(15)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,15)/b13-9- |

Clave InChI |

AMSONEKMVLMUKM-LCYFTJDESA-N |

SMILES isomérico |

CC(C)(C)/C=N\NC(=O)C1=CC=CC=C1 |

SMILES |

CC(C)(C)C=NNC(=O)C1=CC=CC=C1 |

SMILES canónico |

CC(C)(C)C=NNC(=O)C1=CC=CC=C1 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

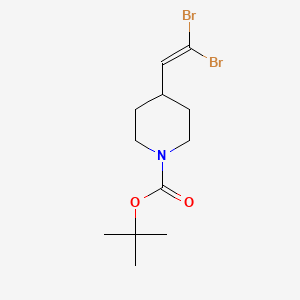

![N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B1313291.png)

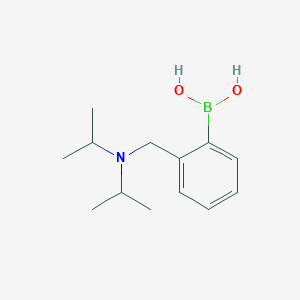

![1-Heptanol, 7-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B1313293.png)

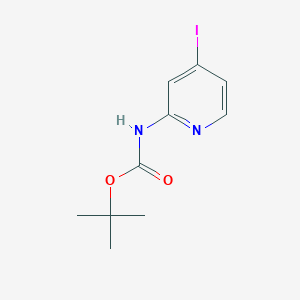

![3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine](/img/structure/B1313297.png)

![Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III)](/img/structure/B1313308.png)

acetic acid](/img/structure/B1313310.png)